molecular formula C8H11ClN2O B13045370 5,6,7,8-Tetrahydropyrrolo[3,2-C]azepin-4(1H)-one hcl

5,6,7,8-Tetrahydropyrrolo[3,2-C]azepin-4(1H)-one hcl

Cat. No.: B13045370
M. Wt: 186.64 g/mol
InChI Key: OPSFMQCHXUQWPK-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydropyrrolo[3,2-C]azepin-4(1H)-one hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fused pyrrole and azepine ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydropyrrolo[3,2-C]azepin-4(1H)-one hydrochloride typically involves the cyclization of appropriate precursors. One common method starts with the reaction of pyrrole with perhydroazepine derivatives. This reaction is often catalyzed by para-toluene sulphonic acid (p-TsOH), which facilitates the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The hydrochloride salt is typically formed by treating the free base with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydropyrrolo[3,2-C]azepin-4(1H)-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Lithium aluminum hydride is commonly used for the reduction of the compound.

    Substitution: Various nucleophiles, such as amines or thiols, can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Reduction: The major products are 1,2-diaryl-4,6,7,8(5H)-tetrahydropyrrolo[3,2-C]azepines.

    Substitution: The products depend on the nucleophile used but typically involve the replacement of a halogen atom with the nucleophile.

Scientific Research Applications

5,6,7,8-Tetrahydropyrrolo[3,2-C]azepin-4(1H)-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydropyrrolo[3,2-C]azepin-4(1H)-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydropyrrolo[3,2-C]azepin-4(1H)-one hydrochloride is unique due to its specific ring fusion and the presence of the hydrochloride salt, which enhances its solubility and applicability in various research fields.

Properties

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

5,6,7,8-tetrahydro-1H-pyrrolo[3,2-c]azepin-4-one;hydrochloride

InChI

InChI=1S/C8H10N2O.ClH/c11-8-6-3-5-9-7(6)2-1-4-10-8;/h3,5,9H,1-2,4H2,(H,10,11);1H

InChI Key

OPSFMQCHXUQWPK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CN2)C(=O)NC1.Cl

Origin of Product

United States

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